N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, an indole moiety, and an oxalamide linkage, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with an indole derivative, the compound can be functionalized at the nitrogen atom.
Furan Ring Introduction: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.
Oxalamide Formation: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development, targeting specific enzymes or receptors.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide exerts its effects would depend on its interaction with biological targets. It could potentially bind to specific proteins or enzymes, altering their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(furan-2-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide: Lacks the indole moiety.
N1-(2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide: Lacks the furan ring.
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide: Lacks the methoxybenzyl group.
Uniqueness
The presence of both furan and indole rings, along with the oxalamide linkage, makes N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-19-8-4-6-17(14-19)15-25-23(28)24(29)26-16-21(22-10-5-13-31-22)27-12-11-18-7-2-3-9-20(18)27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFFIDLGLHRFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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